molecular formula C72H110N12O20 B10860658 (4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid

(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid

Cat. No.: B10860658
M. Wt: 1463.7 g/mol
InChI Key: CUOJDWBMJMRDHN-VIHUIGFUSA-N
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Description

  • Preparation Methods

    • Plipastatin A1 can be synthesized through various routes, but specific synthetic methods are not widely documented.
    • Industrial production methods may involve fermentation processes using Bacillus strains.
  • Chemical Reactions Analysis

    • Plipastatin A1 undergoes several reactions:

        Inhibition of Phospholipase A2 (PLA2): It suppresses PLA2 activity, which plays a role in lipid metabolism.

        Inhibition of Phospholipase C (PLC): PLC is involved in signal transduction pathways.

        Inhibition of Phospholipase D (PLD): PLD participates in membrane lipid metabolism.

    • Common reagents and conditions for these reactions are not explicitly reported in the available literature.
    • Major products resulting from these reactions are not well-documented.
  • Scientific Research Applications

    • Plipastatin A1 has potential applications in:
  • Mechanism of Action

    • The exact mechanism by which Plipastatin A1 exerts its effects remains an area of study.
    • It likely involves interactions with cellular membranes and signaling pathways.
  • Comparison with Similar Compounds

    • Plipastatin A1 is unique due to its specific inhibitory effects on PLA2, PLC, and PLD.
    • Similar compounds include other lipopeptides and natural products with antimicrobial properties.

    Properties

    Molecular Formula

    C72H110N12O20

    Molecular Weight

    1463.7 g/mol

    IUPAC Name

    (4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid

    InChI

    InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)/t42-,43+,44+,48+,50+,51-,52-,53-,54+,55-,56-,61-,62+/m0/s1

    InChI Key

    CUOJDWBMJMRDHN-VIHUIGFUSA-N

    Isomeric SMILES

    CCCCCCCCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@@H](C)CC)O

    Canonical SMILES

    CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O

    Origin of Product

    United States

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